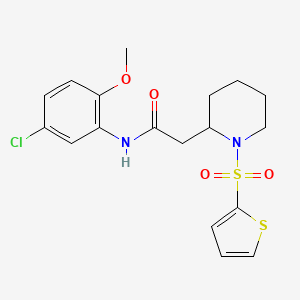

N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetically derived acetamide compound featuring a 5-chloro-2-methoxyphenyl group linked to a piperidine ring substituted with a thiophen-2-ylsulfonyl moiety. Structurally, it combines a halogenated aromatic system (chlorine and methoxy groups) with a sulfonylated heterocyclic piperidine scaffold, which is common in bioactive molecules targeting enzymes or receptors .

The thiophene sulfonyl group may enhance binding to hydrophobic pockets in target proteins, as seen in SARS-CoV-2 main protease inhibitors containing thiophene moieties .

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-25-16-8-7-13(19)11-15(16)20-17(22)12-14-5-2-3-9-21(14)27(23,24)18-6-4-10-26-18/h4,6-8,10-11,14H,2-3,5,9,12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGDGCUKWURJEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C16H17ClN2O4S

Molecular Weight: 352.84 g/mol

CAS Number: 721916-31-0

The compound features a chloro-substituted methoxyphenyl group linked to a piperidine derivative with a thiophene sulfonyl moiety. This unique structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, derivatives with similar structural motifs have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 4a | 3.12 - 12.5 | Escherichia coli |

| 5a | 3.12 | Candida albicans |

These findings indicate that compounds with similar structures can effectively inhibit microbial growth, which may extend to this compound.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been suggested through studies on related sulfonamide derivatives, which have demonstrated significant inhibition of inflammatory pathways. For example, compounds targeting the NLRP3 inflammasome have shown promise in reducing myocardial injury during ischemia-reperfusion events . This suggests that this compound may similarly modulate inflammatory responses.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of chloro-substituted phenolic compounds and evaluated their antimicrobial activities. The results indicated that modifications in the side chains significantly affected the potency against various pathogens .

- Synergistic Effects : Research has shown that certain derivatives exhibit synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains . This could be a valuable characteristic for this compound in clinical applications.

- Mechanisms of Action : Investigations into the mechanisms of action revealed that compounds with similar structures can inhibit key enzymes involved in bacterial survival and replication, such as DNA gyrase and dihydrofolate reductase . Understanding these mechanisms will be crucial for elucidating the biological activity of this compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. For instance, derivatives of related structures have shown significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating strong antibacterial effects .

Antineoplastic Activity

The compound's structural characteristics suggest potential antineoplastic (anti-cancer) applications. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. The presence of specific functional groups may enhance the compound's efficacy against tumor cells .

Protein Binding Affinity

Studies on related acetamide derivatives indicate that they exhibit varying degrees of protein binding affinity, which can influence their pharmacokinetics and therapeutic efficacy. The interaction with specific receptors, such as GABA receptors, has been documented, suggesting a possible neuropharmacological application .

Synergistic Effects

The compound may also demonstrate synergistic effects when combined with other antimicrobial agents, potentially enhancing its effectiveness against resistant strains of bacteria. This characteristic is particularly valuable in the development of combination therapies .

Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of related compounds demonstrated that certain derivatives exhibited synergistic relationships with established antibiotics like ciprofloxacin and ketoconazole, leading to improved outcomes against resistant bacterial strains .

Anticancer Research

In vitro studies have shown that similar compounds can significantly inhibit the growth of various cancer cell lines, suggesting that this compound could be explored further for its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen and Alkoxy Modifications

- N-(5-chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941911-50-8): This compound replaces the 2-methoxy group with a 2-methyl substituent on the phenyl ring and substitutes the thiophene sulfonyl with a 4-methoxyphenylsulfonyl group. Molecular weight: 437.0 g/mol .

N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide (CAS 731775-04-5):

Features a difluorophenyl ring instead of chloromethoxyphenyl. Fluorine atoms increase electronegativity and metabolic stability. Molecular weight: 400.5 g/mol .

Heterocyclic vs. Aromatic Sulfonyl Groups

Modifications on the Piperidine Scaffold

- N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide: Substitutes the sulfonylated piperidine with a pyridazinone ring. Pyridazinones are associated with cardiovascular and anti-inflammatory activities, suggesting divergent biological targets compared to sulfonylated piperidines .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound can likely be synthesized via nucleophilic substitution or coupling reactions, as described for analogous N-substituted acetamides in and .

- Structure-Activity Relationships (SAR) :

- Unresolved Questions : The exact role of the piperidine ring’s conformation (e.g., chair vs. boat) on bioactivity remains unexplored in the evidence.

Q & A

Basic: What are the key synthetic steps and optimization strategies for N-(5-chloro-2-methoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?

Answer:

The synthesis typically involves:

- Step 1: Formation of the piperidine-thiophenesulfonyl moiety via nucleophilic substitution using thiophene-2-sulfonyl chloride and a piperidine precursor under inert conditions.

- Step 2: Acetamide coupling between the activated piperidine intermediate and 5-chloro-2-methoxyphenyl acetic acid derivatives using coupling agents like EDC/HOBt.

- Optimization: Reaction conditions (e.g., solvent polarity, temperature, catalyst selection) are critical. For instance, dichloromethane or DMF at 0–25°C improves yield, while catalysts like DMAP enhance acylation efficiency .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry of the thiophenesulfonyl and methoxyphenyl groups. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperidine CH2 groups (δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at ~495.1 Da) .

- HPLC: Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Assay Variability: Standardize protocols (e.g., enzyme inhibition assays at fixed ATP concentrations).

- Structural Confirmation: Re-characterize batches via X-ray crystallography or 2D NMR to rule out stereochemical impurities .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., IC50 confidence intervals) to identify outliers .

Advanced: What computational strategies are effective for predicting the compound’s mechanism of action?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). Focus on the sulfonyl group’s hydrogen-bonding potential with catalytic lysine residues .

- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

- QSAR: Develop models using descriptors like logP, polar surface area, and HOMO-LUMO gaps to correlate structure with activity .

Basic: How does the compound’s solubility and stability impact in vitro assays?

Answer:

- Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation. Aqueous solubility can be improved via co-solvents (e.g., PEG-400) .

- Stability: Monitor degradation under assay conditions (pH 7.4, 37°C) using LC-MS. Hydrolysis of the acetamide group is a common degradation pathway .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications: Synthesize analogs with:

- Varying substituents on the thiophene ring (e.g., methyl, nitro groups).

- Alternative sulfonyl groups (e.g., benzene sulfonyl vs. thiophene sulfonyl).

- Bioisosteric Replacement: Replace the piperidine ring with morpholine or azetidine to assess conformational flexibility .

- Assay Prioritization: Test analogs in parallel against primary (e.g., kinase inhibition) and secondary targets (e.g., ion channels) .

Basic: What functional groups contribute to the compound’s reactivity?

Answer:

- Sulfonyl Group: Participates in hydrogen bonding with enzymatic active sites; susceptible to nucleophilic attack under basic conditions .

- Acetamide Linker: Hydrolyzable under strong acidic/basic conditions (e.g., HCl/NaOH), requiring pH-controlled storage .

- Chloromethoxyphenyl Ring: Electron-withdrawing Cl and OMe groups enhance π-π stacking with aromatic residues in target proteins .

Advanced: How can reaction mechanisms for key synthetic steps be experimentally validated?

Answer:

- Kinetic Studies: Monitor intermediates via in situ FTIR or Raman spectroscopy during piperidine sulfonylation .

- Isotope Labeling: Use 18O-labeled sulfonyl chloride to track sulfonate group incorporation via MS .

- DFT Calculations: Model transition states for acylation steps to identify rate-limiting stages .

Advanced: What methodologies validate the compound’s purity and identity in interdisciplinary studies?

Answer:

- Multi-Technique Cross-Validation: Combine NMR, MS, and elemental analysis (C, H, N, S) to confirm structure .

- Chiral HPLC: Resolve enantiomers if asymmetric centers are present (e.g., piperidine configuration) .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates high purity) .

Advanced: How can researchers address discrepancies in synthetic yields reported across studies?

Answer:

- Reproduce Conditions: Systematically vary parameters (e.g., solvent, catalyst loading) using design-of-experiment (DoE) approaches .

- Byproduct Analysis: Identify side products (e.g., over-sulfonated derivatives) via LC-MS and adjust stoichiometry .

- Scale-Up Trials: Compare yields at 0.1 mmol vs. 10 mmol scales to assess scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.